molecular formula C10H14ClNO B8186488 (R)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride

(R)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride

Cat. No.: B8186488
M. Wt: 199.68 g/mol
InChI Key: ZUIXPTOKLAIUMT-SBSPUUFOSA-N
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Description

®-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method involves the use of a starting material such as a substituted benzene derivative, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the oxepin ring

Industrial Production Methods

Industrial production of ®-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepin oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: These compounds also contain a heterocyclic ring with oxygen and nitrogen atoms and exhibit similar biological activities.

    Benzoxazole Derivatives: These compounds are structurally related and have applications in medicinal chemistry.

    Isoxazole Derivatives: These compounds share a similar ring structure and are studied for their pharmacological properties.

Uniqueness

®-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIXPTOKLAIUMT-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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